Cellular Growth Inhibition Potency: MD-222 vs. Nutlin-3 in RS4;11 Acute Leukemia Cells
MD-222 demonstrates sub-nanomolar antiproliferative potency in RS4;11 acute lymphoblastic leukemia cells (wild-type p53), achieving an IC50 of 5.5 nM following 4-day treatment [1]. In contrast, the classical MDM2 inhibitor Nutlin-3 requires substantially higher concentrations to achieve comparable growth inhibition, with reported IC50 values of approximately 1.5 μM (~1500 nM) in p53 wild-type cell lines . This represents an approximately 270-fold potency advantage for MD-222 over Nutlin-3 in comparable cellular contexts, attributable to the catalytic degradation mechanism of MD-222 versus the stoichiometric inhibition mechanism of Nutlin-3 [1]. MD-222 treatment also robustly upregulates p53 target genes including MDM2, CDKN1A (p21), and PUMA at concentrations of 30-100 nM, confirming functional p53 pathway activation [1].
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 5.5 nM (RS4;11 cells, 4-day treatment) |
| Comparator Or Baseline | Nutlin-3: ~1.5 μM (1500 nM) in p53 wild-type cells |
| Quantified Difference | ~270-fold greater potency for MD-222 |
| Conditions | RS4;11 acute lymphoblastic leukemia cells; 4-day incubation |
Why This Matters
The 270-fold potency differential directly translates to lower compound consumption, reduced off-target exposure at effective concentrations, and enhanced experimental reproducibility in cellular assays.
- [1] InvivoChem. MD-222 (CAS 2136246-72-3) Product Datasheet. InvivoChem LLC. View Source
